molecular formula C9H7FN2O2 B2505756 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione CAS No. 1781078-74-7

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2505756
CAS No.: 1781078-74-7
M. Wt: 194.165
InChI Key: RVLGUERABLZNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a fluorinated quinazoline-dione derivative of significant interest in medicinal chemistry and pharmacological research. Compounds based on the quinazoline-2,4(1H,3H)-dione scaffold are recognized as promising inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a validated drug target for cardiovascular and ophthalmic diseases due to its cytoprotective, anti-ischemic, and anti-inflammatory properties . Research into related guanidine derivatives of quinazoline-dione has demonstrated potent NHE-1 inhibition, which is associated with antiglaucomic action by lowering intraocular pressure and antiplatelet activity . Furthermore, the quinazoline-dione core structure is a key scaffold in the development of metal ion chelators for antiviral applications. Specifically, 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been investigated as inhibitors of the HCV NS5B polymerase, showing excellent anti-HCV potency at the cellular level by potentially chelating Mg2+ ions in the enzyme's catalytic center . Additional research highlights that certain quinazoline-dione derivatives can effectively suppress the formation of glycated proteins, indicating potential for managing late diabetic complications . This compound is intended for research purposes such as enzyme inhibition studies, mechanism of action investigations, and as a building block for the synthesis of more complex biologically active molecules. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-fluoro-3-methyl-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-12-8(13)5-3-2-4-6(10)7(5)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLGUERABLZNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-fluorobenzoic acid and acetic anhydride.

    Cyclization Reaction: The starting materials undergo a cyclization reaction to form the quinazoline ring. This reaction is usually carried out in the presence of a catalyst, such as polyphosphoric acid, under reflux conditions.

    Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. This can be done using oxidizing agents like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: The synthesis is carried out in batch reactors with precise control over reaction conditions to ensure high yield and purity.

    Continuous Flow Synthesis: Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinazoline ring or reduce specific functional groups.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives with modified ring structures.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the fluorine atom or other substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinazoline derivatives, including 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione, exhibit promising anticancer properties. These compounds can act as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that quinazoline-2,4(1H,3H)-diones can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and heat shock protein 90 (HSP90), both of which are critical in tumor growth and survival .

Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. In one study, derivatives of quinazoline-2,4(1H,3H)-dione displayed moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Anti-HCV Activity
Recent research has highlighted the anti-hepatitis C virus (HCV) activity of derivatives based on quinazoline-2,4(1H,3H)-dione. Certain compounds demonstrated effective inhibition of HCV replication with EC50 values significantly lower than those of existing antiviral drugs like ribavirin . This positions this compound as a candidate for further development in antiviral therapies.

Chemical Biology

Biological Pathway Investigations
In chemical biology, this compound serves as a valuable probe for studying enzyme interactions and cellular processes. Its ability to modulate specific receptors and inhibit enzymes makes it instrumental in elucidating biological pathways relevant to disease mechanisms.

Material Science

Development of Advanced Materials
The unique chemical properties of this compound lend themselves to applications in material science. It can be utilized in the synthesis of organic semiconductors and fluorescent dyes due to its stable structure and reactivity profile.

Industrial Chemistry

Synthesis Intermediate
In industrial chemistry, this compound is valuable as an intermediate in the synthesis of more complex organic molecules. Its role as a building block for specialty chemicals enhances its utility in various chemical manufacturing processes.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsInhibits VEGFR-2 and HSP90; potential for cancer therapy
Antimicrobial agentsModerate activity against bacterial strains
Antiviral therapiesEffective against HCV with lower EC50 than ribavirin
Chemical BiologyEnzyme interaction studiesModulates receptors; inhibits key enzymes
Material ScienceOrganic semiconductorsUseful in developing advanced materials
Industrial ChemistrySynthesis of complex organic moleculesActs as an intermediate for specialty chemicals

Mechanism of Action

The mechanism of action of 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: It can bind to and inhibit the activity of certain enzymes, disrupting key biochemical processes.

    Modulate Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Induce Apoptosis: In cancer research, it may trigger programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position and Type

The biological and electronic properties of quinazoline derivatives are highly sensitive to substituent positions and functional groups. Key analogs and their distinguishing features are summarized below:

Table 1: Substituent Effects on Quinazoline-2,4(1H,3H)-dione Derivatives
Compound Name Substituents Key Properties/Applications Reference
8-Fluoro-3-methylquinazoline-2,4-dione 8-F, 3-CH₃ Antiproliferative potential, enhanced SOC*
8-Methylquinazoline-2,4-dione (MBEU-2) 8-CH₃ Improved triplet emission via rigid conformation
6-Chloroquinazoline-2,4-dione (CBEU) 6-Cl SOC enhancement, photophysical applications
8-Iodoquinazoline-2,4-dione 8-I Larger halogen size, altered reactivity
3-Hydroxyquinazoline-2,4-dione 3-OH Reduced lipophilicity, hydrogen bonding
7-Fluoroquinazoline-2,4-dione 7-F Positional isomerism affects target binding

*SOC: Spin-Orbit Coupling

Key Observations:
  • Fluorine vs. Other Halogens : The 8-fluoro substituent in the target compound offers superior electronegativity and smaller steric hindrance compared to bulkier halogens like iodine (8-Iodo derivative). This enhances bioavailability and binding specificity in biological systems.
  • 3-Methyl vs. 3-Hydroxy : The 3-methyl group improves lipophilicity and metabolic stability relative to 3-hydroxy derivatives, which exhibit higher polarity and hydrogen-bonding capacity.

Photophysical Properties

  • Triplet Emission : Derivatives like MBEU-2 (8-CH₃) and CBEU (6-Cl) exhibit enhanced triplet emission due to rigidified molecular conformations and increased SOC. The 8-fluoro-3-methyl derivative may similarly benefit from fluorine’s electron-withdrawing effects, though experimental data are needed for direct comparison.

Biological Activity

8-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound this compound features a fluorine atom at the 8-position and a methyl group at the 3-position of the quinazoline ring. The synthesis of this compound typically involves methods such as cyclization reactions of anthranilic acid derivatives or other nitrogen-containing heterocycles under specific conditions that promote the formation of the quinazoline core.

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline-2,4(1H,3H)-diones, compounds similar to 8-fluoro-3-methylquinazoline showed moderate to potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound 13 displayed an inhibition zone of 15 mm against Escherichia coli with a MIC value of 65 mg/mL, comparable to standard antibiotics like ampicillin .
  • Compound 15 showed moderate activity against Staphylococcus aureus with inhibition zones ranging from 10 to 12 mm .

Antiviral Activity

Quinazoline derivatives have also been explored for their antiviral potential. A related study identified certain quinazoline compounds as effective inhibitors against vaccinia and adenoviruses. Specifically:

  • Compound 24b11 exhibited an EC50 value of 1.7 μM against vaccinia virus, significantly outperforming the reference drug Cidofovir (EC50 = 25 μM) .
  • Compound 24b13 was noted for its potency against adenovirus with an EC50 value of 6.2 μM .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. For example:

  • A series of quinazoline-2,4(1H,3H)-diones were evaluated for their effects on various cancer cell lines. Compounds demonstrated significant growth inhibition across multiple human tumor cell lines .
  • Specific derivatives showed IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of quinazoline derivatives. Modifications at different positions on the quinazoline ring can lead to variations in biological activity:

  • Substituents at the 1 and 3 positions significantly influence antimicrobial and anticancer activities.
  • The presence of electronegative groups such as fluorine enhances the interaction with biological targets, potentially increasing potency .

Summary Table of Biological Activities

Activity TypeCompoundTarget Organism/Cell LineEffectiveness (EC50/MIC)
AntimicrobialCompound 13E. coliMIC: 65 mg/mL
AntimicrobialCompound 15S. aureusInhibition Zone: 10–12 mm
AntiviralCompound 24b11Vaccinia VirusEC50: 1.7 μM
AntiviralCompound 24b13AdenovirusEC50: 6.2 μM
AnticancerVarious DerivativesMCF-7 & HepG2 Cell LinesIC50: Low micromolar range

Q & A

Q. What are the key synthetic routes for 8-fluoro-3-methylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives or via halogenation of preformed quinazoline cores. For fluorinated derivatives, direct fluorination using agents like Selectfluor or indirect methods (e.g., dechlorofluorination) are common. Reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yields. Side reactions, such as over-fluorination or ring-opening, require careful monitoring via TLC or HPLC .

Q. How can structural characterization of this compound be optimized?

Use a combination of 1H^1H/13C^{13}C-NMR to confirm substituent positions (e.g., fluorine at C8, methyl at N3) and MS for molecular weight validation. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}). X-ray crystallography resolves conformational details, such as planarity of the quinazoline ring and steric effects from the methyl group .

Q. What safety protocols are critical when handling fluorinated quinazoline derivatives?

Strict adherence to lab safety guidelines is essential:

  • Prohibit food/drink in lab areas to avoid accidental ingestion.
  • Use fume hoods for reactions involving volatile fluorinating agents.
  • Equip labs with emergency showers/eye wash stations, and train personnel on spill management (e.g., neutralization of acidic byproducts) .

Advanced Research Questions

Q. How does the 8-fluoro substituent influence enzymatic inhibition compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances hydrogen-bonding interactions with target enzymes (e.g., kinases or topoisomerases). Comparative studies show 8-fluoro derivatives exhibit 2–5× higher inhibitory potency than chloro/bromo analogs in vitro. However, metabolic stability varies: fluorination reduces CYP450-mediated oxidation but may increase plasma protein binding, affecting bioavailability .

Q. What strategies mitigate solubility challenges in biological assays for hydrophobic quinazoline-diones?

  • Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve compounds, then dilute in assay buffer.
  • Prodrug design: Introduce phosphate or PEG groups at N1/N3 to enhance aqueous solubility.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion and cellular uptake .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use isogenic cell lines to control genetic background.
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blot for pathway inhibition).
  • Replicate findings in ≥3 independent experiments with blinded analysis .

Methodological Insights

Q. What computational tools predict the pharmacokinetic profile of 8-fluoro-3-methylquinazoline derivatives?

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (optimal 1–3), BBB permeability, and CYP inhibition.
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or PARP. Fluorine’s van der Waals radius (1.47 Å) often improves fit into hydrophobic enzyme pockets .

Q. How can regioselective functionalization at C6/C7 be achieved without disrupting the dione core?

Employ directing groups (e.g., boronic esters) for Suzuki-Miyaura coupling at C6. For C7 modification, use Pd-catalyzed C-H activation with pyridine-based ligands. Protect the dione moiety with trimethylsilyl groups during harsh reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.